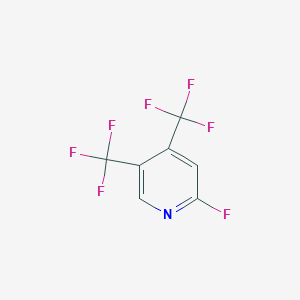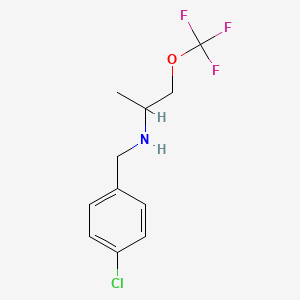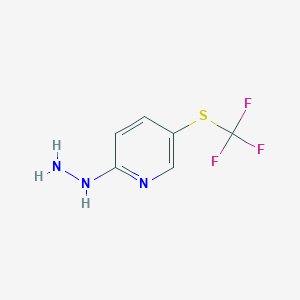![molecular formula C12H17ClF3N B11761064 Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound that features a butyl group attached to an amine, which is further connected to a benzyl group substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with butylamine under basic conditions to form the benzylamine intermediate.
Hydrochloride Formation: The benzylamine intermediate is then treated with hydrochloric acid to form the hydrochloride salt of Butyl({[3-(trifluoromethyl)phenyl]methyl})amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkylated or N-acylated derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Trifluoromethylbenzylamine: Similar structure but without the butyl group.
Uniqueness
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is unique due to the combination of the butyl group and the trifluoromethyl-substituted benzyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H17ClF3N |
|---|---|
分子量 |
267.72 g/mol |
IUPAC名 |
N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N.ClH/c1-2-3-7-16-9-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8,16H,2-3,7,9H2,1H3;1H |
InChIキー |
JEUOJLAFAKCAIX-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC1=CC(=CC=C1)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
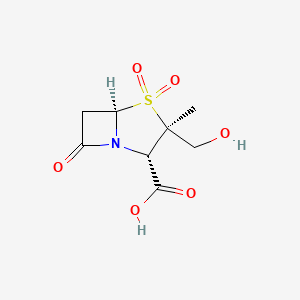
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760989.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
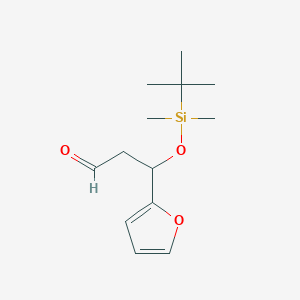
![5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde](/img/structure/B11761022.png)

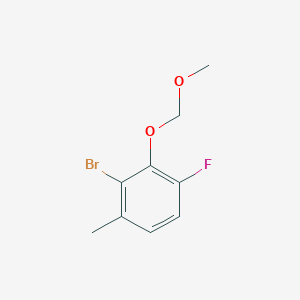
![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)
